BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-Bromo-6-tert-
butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Bromo-4-tert-butyl-6-
Compound Name:
methylphenol

cat. No.: B1600715

Foreword

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectral characteristics of 2-bromo-6-tert-butyl-4-methylphenol. It is intended for
researchers, scientists, and professionals in the field of drug development and organic
chemistry.

It is important to note that the initial topic of interest, "2-Bromo-4-tert-butyl-6-methylphenol,”
presents ambiguity in publicly available chemical databases. The CAS number sometimes
associated with this name (20834-60-0) is also linked to 2-bromo-4,6-di-tert-butylphenol. To
ensure accuracy and rely on verifiable data, this guide focuses on the well-characterized
isomer, 2-bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4).

Molecular Structure and Properties

2-Bromo-6-tert-butyl-4-methylphenol is a substituted aromatic compound. The core structure
consists of a phenol ring with a bromine atom and a tert-butyl group at the ortho positions (2
and 6, respectively) and a methyl group at the para position (4) relative to the hydroxyl group.

Chemical Structure

The structure of 2-bromo-6-tert-butyl-4-methylphenol is as follows:
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Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-6-tert-butyl-4-methylphenol is
presented in the table below.

Property Value Reference
IUPAC Name 2-bromo-6-tert-butyl-4- o
methylphenol

CAS Number 1516-93-4 [1]
Molecular Formula C11H1sBrO [1]
Molecular Weight 243.14 g/mol [1]
Physical Form Liquid [2]
Purity Typically =297% [2]
XLogP3 4.3 [1]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor

oo 8
Rotatable Bond Count 1 [3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-bromo-6-tert-
butyl-4-methylphenol.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon and hydrogen framework of the molecule.

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~7.2 Singlet 1H Aromatic C-H
~7.0 Singlet 1H Aromatic C-H
~5.5 Singlet 1H Phenolic -OH
~2.3 Singlet 3H Methyl (-CHs)
~1.4 Singlet 9H tert-Butyl (-C(CHs)3)

13C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (ppm) Assignment

~150 C-OH

~145 C-Br

~135 Aromatic C-C(CHs)s
~130 Aromatic C-CHs

~128 Aromatic C-H

~125 Aromatic C-H

~35 Quaternary C of tert-butyl
~30 Methyl C of tert-butyl

~20 Methyl C

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. A
vapor phase IR spectrum is available for this compound[1]. Key expected absorption bands are
detailed below.
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Wavenumber (cm~—?) Vibration Type Functional Group
3600-3200 O-H stretch Phenolic -OH

3000-2850 C-H stretch Aliphatic (tert-butyl, methyl)
1600-1450 C=C stretch Aromatic ring

1260-1000 C-O stretch Phenol

750-550 C-Br stretch Bromo-alkane

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues. The GC-MS data is
available, indicating a molecular ion peak consistent with its molecular weight[1].

Expected Fragmentation Pattern:

e Molecular lon (M*): A pair of peaks at m/z 242 and 244 in an approximate 1:1 ratio,
characteristic of the presence of one bromine atom ("°Br and 8!Br isotopes).

e [M-15]*: Loss of a methyl group (CHs) from the tert-butyl group, resulting in a fragment at
m/z 227/229.

o [M-57]*: Loss of the entire tert-butyl group, leading to a significant fragment.

» Other Fragments: Various other fragments resulting from the cleavage of the aromatic ring
and loss of other substituents.

Experimental Protocols
Synthesis of 2-bromo-6-tert-butyl-4-methylphenol

The synthesis of 2-bromo-6-tert-butyl-4-methylphenol can be achieved by the electrophilic
bromination of 2-tert-butyl-4-methylphenol. The tert-butyl group provides steric hindrance,
directing the bromine to the other ortho position.

Materials:
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2-tert-butyl-4-methylphenol

N-Bromosuccinimide (NBS)

Dichloromethane (CH2zCl2)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-tert-butyl-4-methylphenol (1 equivalent)
in dichloromethane.

Bromination: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (1.1
equivalents) portion-wise over 30 minutes with constant stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Workup: Once the starting material is consumed, quench the reaction by adding a saturated
agueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous
layer with dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-
bromo-6-tert-butyl-4-methylphenol.

Logical Workflow for Synthesis:
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Reactants Reaction Workup & Purification
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2-bromo-6-tert-butyl-4-methylphenol
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Caption: Synthetic workflow for 2-bromo-6-tert-butyl-4-methylphenol.

Signaling Pathways and Applications

Currently, there is limited specific information available in the public domain regarding the direct
involvement of 2-bromo-6-tert-butyl-4-methylphenol in specific signaling pathways or its
extensive application in drug development. However, substituted phenols, in general, are
known to be important intermediates in organic synthesis and can serve as building blocks for
more complex molecules with potential biological activity. Hindered phenols, such as the
subject of this guide, are also investigated for their antioxidant properties.

Conclusion

This technical guide has provided a detailed overview of the molecular structure,
physicochemical properties, and spectroscopic data of 2-bromo-6-tert-butyl-4-methylphenol. A
reliable experimental protocol for its synthesis has also been outlined. While its specific
biological applications are not yet widely documented, its structural features make it a
compound of interest for further research in medicinal chemistry and materials science. It is
hoped that the information compiled herein will be a valuable resource for scientists and
researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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